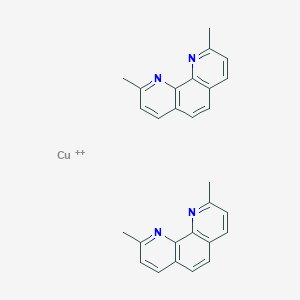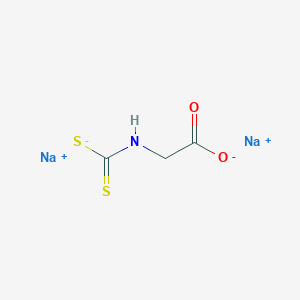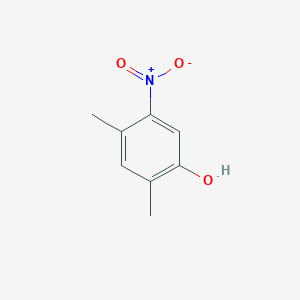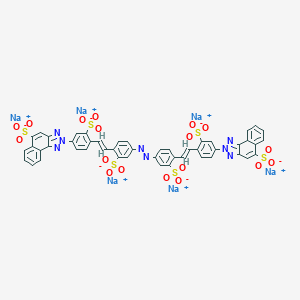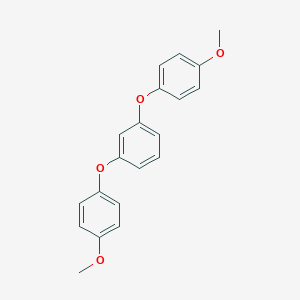
3-(Dimethylamino)-1-(naphthalen-2-YL)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(naphthalen-2-YL)propan-1-OL is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMNP, and it is a chiral molecule that has a naphthalene group attached to a tertiary amine. DMNP is used in various fields of research, including medicinal chemistry, organic chemistry, and biochemistry, due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of DMNP is not well understood. However, it is believed to act as a chiral auxiliary in the synthesis of various drugs. It has also been shown to bind to proteins and enzymes, thereby modulating their activity.
Biochemical and Physiological Effects:
DMNP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNP can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that DMNP can improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMNP in lab experiments include its chiral nature, which makes it useful in the synthesis of chiral compounds. It is also a fluorescent probe, which makes it useful in the detection of amines. However, the limitations of using DMNP include its toxicity and potential side effects.
List of
Direcciones Futuras
1. The development of new synthetic routes for DMNP that are more efficient and environmentally friendly.
2. The study of the mechanism of action of DMNP in the inhibition of enzymes.
3. The development of new drugs based on the structure of DMNP.
4. The study of the interaction of DMNP with proteins and enzymes using advanced techniques such as X-ray crystallography and NMR spectroscopy.
5. The investigation of the potential use of DMNP as an imaging agent in medical diagnosis.
6. The study of the pharmacokinetics and pharmacodynamics of DMNP in animal models.
7. The investigation of the potential use of DMNP as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease.
8. The development of new fluorescent probes based on the structure of DMNP for the detection of other molecules.
9. The investigation of the potential use of DMNP in the field of catalysis.
10. The study of the potential side effects of DMNP and the development of new derivatives with reduced toxicity.
Métodos De Síntesis
The synthesis of DMNP is a complex process that involves several steps. The most common method used for the synthesis of DMNP is via reductive amination of 2-naphthaldehyde with dimethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product obtained is DMNP, which is further purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
DMNP has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DMNP has been used as a chiral auxiliary in the synthesis of various drugs. It has also been used as a building block in the synthesis of various biologically active compounds. In organic chemistry, DMNP has been used as a fluorescent probe for the detection of amines. In biochemistry, DMNP has been used as a ligand for the study of protein-ligand interactions.
Propiedades
Número CAS |
13634-66-7 |
|---|---|
Nombre del producto |
3-(Dimethylamino)-1-(naphthalen-2-YL)propan-1-OL |
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C15H19NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,15,17H,9-10H2,1-2H3 |
Clave InChI |
MOCSVQOLWDFOND-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)O |
SMILES canónico |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)O |
Sinónimos |
3-(DIMETHYLAMINO)-1-(NAPHTHALEN-2-YL)PROPAN-1-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)

